4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzyl group attached to a thieno[2,3-D]pyrimidine core, which is further connected to a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of palladium-catalyzed carbonylation reactions. This method allows for the efficient synthesis of thieno[2,3-D]pyrimidine derivatives with high yields . The process typically involves the use of substituted 4-chlorothieno[2,3-D]pyrimidines as starting materials, which are then subjected to carbonylation to form the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thieno[2,3-D]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-D]pyrimidine core .
Scientific Research Applications
4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their catalytic functions . This inhibition can disrupt various cellular pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties.
Thieno[3,2-D]pyrimidine Derivatives: Similar to 4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide, these compounds have diverse biological activities and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities. Its benzyl and benzamide moieties contribute to its ability to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
4-benzyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-19(23-18-17-10-11-25-20(17)22-13-21-18)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDXAGLWZQUXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.